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Compound of Interest

Compound Name: Fevipiprant

Cat. No.: B1672611

Fevipiprant, an oral antagonist of the prostaglandin D2 receptor 2 (DP2 or CRTH2), has
demonstrated a consistent and reproducible effect in reducing sputum eosinophils in patients
with moderate-to-severe eosinophilic asthma across multiple clinical trials. This guide provides
a comparative analysis of the experimental data, detailed methodologies of key studies, and an
overview of the underlying signaling pathway.

Comparative Analysis of Sputum Eosinophil
Reduction

Clinical studies have consistently shown that Fevipiprant significantly reduces sputum
eosinophil counts compared to placebo. The following table summarizes the key quantitative
data from pivotal trials.
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Experimental Protocols

The reproducibility of Fevipiprant's effect is underscored by the rigorous methodologies

employed in the clinical trials.

Gonem et al. (Phase Il) Study Protocol
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Study Design: A single-center, randomized, double-blind, parallel-group, placebo-controlled
trial.

Patient Population: 61 patients with persistent, moderate-to-severe asthma and a sputum
eosinophil count of >2%.

Randomization: Patients were randomly assigned in a 1:1 ratio to receive either Fevipiprant
or a placebo.

Treatment Regimen: Fevipiprant was administered orally at a dose of 225 mg twice daily for
12 weeks. Patients continued their existing inhaled corticosteroid treatment.

Primary Outcome: The primary outcome was the change in sputum eosinophil percentage
from baseline to 12 weeks.

Sputum Analysis: Sputum was induced and processed to determine the differential
inflammatory cell count, with a focus on eosinophils.

LUSTER-1 and LUSTER-2 (Phase Ill) Study Protocol

Study Design: Two replicate, randomized, double-blind, placebo-controlled, parallel-group,
52-week studies.

Patient Population: Patients aged 12 years or older with uncontrolled severe asthma
receiving medium-to-high-dose inhaled corticosteroids plus a second controller. Patients
were stratified by blood eosinophil counts (<250 cells per pL or =250 cells per pL).

Treatment Regimen: Patients were randomized to receive Fevipiprant 150 mg once daily,
Fevipiprant 450 mg once daily, or placebo.

Primary Outcome: The primary endpoint was the annualized rate of moderate-to-severe
asthma exacerbations. While sputum eosinophils were not the primary outcome, the
rationale for these trials was built on the promising Phase Il results demonstrating a
reduction in this biomarker.

Signaling Pathway of Fevipiprant's Action
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Fevipiprant exerts its effect by targeting the Prostaglandin D2 (PGD2) pathway, a key driver of
type 2 (T2) inflammation in asthma. PGD2, primarily released from mast cells, activates the
DP2 receptor (also known as CRTH2) on various inflammatory cells, including eosinophils, T-
helper 2 (Th2) cells, and type 2 innate lymphoid cells (ILC2s). This activation promotes the
migration, activation, and survival of these cells in the airways, leading to eosinophilic
inflammation. Fevipiprant acts as a competitive antagonist of the DP2 receptor, thereby
blocking the downstream effects of PGD2 and reducing eosinophilic airway inflammation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b1672611#reproducibility-of-fevipiprant-s-
effect-on-reducing-sputum-eosinophils]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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